molecular formula C73H126N20O23S B15327179 HIV-1 gag Protein p24 (194-210)

HIV-1 gag Protein p24 (194-210)

Cat. No.: B15327179
M. Wt: 1684.0 g/mol
InChI Key: VSDSJULNPZLYJK-NLWFNJKKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Cys at position 5: While this residue could theoretically participate in disulfide bonding, the absence of a second Cys in the sequence precludes intramolecular bond formation. This distinguishes it from peptides with paired Cys residues (e.g., oxytocin derivatives) .
  • Pro and Gly: The repeated Pro-Ala and Pro-Gly motifs (positions 3, 14–16) suggest structural roles in forming β-turns or loops, common in bioactive peptides .

While direct evidence for this peptide’s function is absent in the provided literature, its sequence homology to therapeutic peptides implies possible applications in immunomodulation, antimicrobial activity, or signal transduction.

Properties

Molecular Formula

C73H126N20O23S

Molecular Weight

1684.0 g/mol

IUPAC Name

(3S)-4-[[(2R)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C73H126N20O23S/c1-13-36(6)55(89-71(113)56(41(11)94)90-64(106)44(21-15-17-25-75)83-67(109)49(33-117)88-66(108)47(31-54(98)99)85-69(111)51-23-19-27-93(51)72(114)48(30-52(77)96)87-58(100)37(7)76)70(112)86-46(29-35(4)5)65(107)82-43(20-14-16-24-74)63(105)80-39(9)60(102)84-45(28-34(2)3)62(104)78-32-53(97)92-26-18-22-50(92)68(110)81-38(8)59(101)79-40(10)61(103)91-57(42(12)95)73(115)116/h34-51,55-57,94-95,117H,13-33,74-76H2,1-12H3,(H2,77,96)(H,78,104)(H,79,101)(H,80,105)(H,81,110)(H,82,107)(H,83,109)(H,84,102)(H,85,111)(H,86,112)(H,87,100)(H,88,108)(H,89,113)(H,90,106)(H,91,103)(H,98,99)(H,115,116)/t36-,37-,38-,39-,40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-/m0/s1

InChI Key

VSDSJULNPZLYJK-NLWFNJKKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final pure peptide product.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions include modified peptides with altered structural or functional properties, such as increased stability or enhanced biological activity.

Scientific Research Applications

Peptides like “H-Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr-OH” have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, including enzymes, receptors, and other proteins. The interactions can modulate biological pathways, leading to desired therapeutic effects. For example, peptides can inhibit enzyme activity, block receptor binding, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Peptides

Structural and Functional Features

The table below compares the target peptide with structurally related compounds from the evidence:

Compound Sequence (Key Features) Molecular Weight* Key Residues Therapeutic Applications Evidence Source
Target Peptide : H-Ala-Asn-Pro-Asp-Cys-Lys-Thr-Ile-Leu-Lys-Ala-Leu-Gly-Pro-Ala-Ala-Thr-OH ~1,800–1,900 Da Single Cys, Pro-Gly motifs Unknown (structural similarity suggests immune or metabolic roles) -
Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys-OH ~1,700–1,800 Da 4 Cys (disulfide bonds) Cancer, autoimmune diseases, fibrosis
Asn-Asp-Asp-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu-OH ~2,000–2,100 Da 4 Cys (disulfide bonds) Infectious diseases, autoimmune disorders
H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-OH (Oxytocin free acid) ~1,007 Da 2 Cys (disulfide bond) Neurotransmission, lactation

*Molecular weights estimated based on residue averages.

Key Observations:

Cysteine Content: Unlike the target peptide, other therapeutic peptides (e.g., ) utilize paired Cys residues for disulfide bonds, which stabilize tertiary structures and enhance receptor binding. The single Cys in the target peptide may limit its structural rigidity but could allow for novel redox-sensitive interactions.

Proline and Glycine : The Pro-Gly motifs in the target peptide and Pro-Gly-Thr-Cys... () suggest shared conformational flexibility, which is critical for interactions with proteins like G-protein-coupled receptors or enzymes.

Therapeutic Potential and Mechanisms

  • Target Peptide : The Lys-rich sequence may facilitate nuclear localization or antimicrobial activity (e.g., disrupting bacterial membranes). The lack of disulfide bonds could reduce stability but enhance metabolic clearance .
  • Pro-Gly-Thr-Cys... (): This peptide’s disulfide-bonded structure enhances stability in lyophilized formulations, making it suitable for long-term storage and oral delivery. Its applications span cancer and neurodegenerative diseases due to immunomodulatory effects.
  • Asn-Asp-Asp-Cys... () : Paired with Thr-Thr-Ser-Gln-Val-Arg-Pro-Arg-OH, this combination targets Streptococcus pneumoniae infections, highlighting synergistic peptide strategies for antimicrobial therapy.

Stability and Formulation Challenges

  • The target peptide’s lack of disulfide bonds may necessitate advanced delivery systems (e.g., liposomal encapsulation) to prevent proteolytic degradation, unlike the lyophilized formulations used for disulfide-rich peptides .
  • High Lys content could improve aqueous solubility but may also increase aggregation propensity, requiring cryoprotectants or excipients for stabilization .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the primary structure of this peptide?

  • Methodological Answer : Use Edman degradation for N-terminal sequencing and mass spectrometry (MS) for molecular weight confirmation. For disulfide bond verification (e.g., involving Cys residues), employ reduction-alkylation protocols followed by MS analysis. High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) can confirm purity .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this sequence to minimize aggregation or truncation?

  • Methodological Answer : Use Fmoc-based SPPS with pseudoproline dipeptides (e.g., at Pro residues) to reduce steric hindrance. Incorporate microwave-assisted synthesis to improve coupling efficiency for challenging residues like Ile and Leu. Monitor stepwise yields via LC-MS and adjust coupling reagents (e.g., HBTU/DIPEA) as needed .

Q. What purification strategies are effective for isolating this peptide from crude synthesis mixtures?

  • Methodological Answer : Employ preparative reversed-phase HPLC with a gradient optimized for hydrophobicity (e.g., 10–50% acetonitrile over 30 minutes). For peptides with free Cys, include 0.1% TCEP in the mobile phase to prevent oxidation. Validate purity using analytical HPLC (>95%) and MALDI-TOF MS .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations guide the study of this peptide’s conformational stability under physiological conditions?

  • Methodological Answer : Use explicit-solvent MD simulations (e.g., AMBER or GROMACS) to model the peptide in a 150 mM NaCl solution at 310 K. Analyze secondary structure propensity (e.g., α-helix or β-sheet regions around Pro-Ala motifs) and solvent accessibility of reactive residues (e.g., Cys). Validate simulations with circular dichroism (CD) spectroscopy .

Q. What experimental design principles should be applied to investigate the peptide’s biological activity in enzyme inhibition assays?

  • Methodological Answer : Use a dose-response matrix with varying peptide concentrations (e.g., 1 nM–100 µM) and control for buffer effects (e.g., pH 7.4 Tris-HCl). Include positive/negative controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) to assess statistical significance. For contradictory results, perform kinetic analysis (e.g., Michaelis-Menten plots) to differentiate competitive vs. non-competitive inhibition .

Q. How can researchers resolve discrepancies in bioactivity data across different assay platforms (e.g., in vitro vs. cell-based assays)?

  • Methodological Answer : Conduct cross-platform validation using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. luciferase reporter assays for cellular activity). Investigate potential confounding factors such as peptide stability in serum (via HPLC-MS stability assays) or cell membrane permeability (via PAMPA or Caco-2 models) .

Q. What strategies are recommended for studying the peptide’s oxidative stability, particularly at the Cys residue?

  • Methodological Answer : Perform accelerated stability testing under oxidative conditions (e.g., 3% H2O2 at 37°C). Monitor degradation via LC-MS and quantify free thiols using Ellman’s assay. For long-term stability, formulate the peptide with cryoprotectants (e.g., trehalose) and store lyophilized at −80°C .

Methodological Considerations for Data Interpretation

Q. How should researchers address low yield during peptide synthesis?

  • Troubleshooting Framework :

Diagnose stepwise failures via LC-MS of cleavage intermediates.

Optimize coupling times for bulky residues (e.g., Ile, Leu) using double couplings.

Replace aggregation-prone sequences with isoacyl dipeptides or use chaotropic agents (e.g., 2,2,2-trifluoroethanol) .

Q. What statistical approaches are suitable for analyzing dose-dependent bioactivity data with high variability?

  • Methodological Answer : Apply non-linear regression models (e.g., log[inhibitor] vs. normalized response) in GraphPad Prism. Use ANOVA with post-hoc Tukey tests to compare means. For outliers, apply Grubbs’ test and repeat experiments if technical errors are suspected .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.